5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
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Overview
Description
5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic organic compound. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Cyclization Reactions: Starting from an appropriate precursor, cyclization can be induced using acidic or basic conditions.
Hydroxylation: Introduction of the hydroxyl group can be achieved through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Methylation: Methylation of the nitrogen atom can be performed using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions to form various reduced derivatives using reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one would depend on its specific biological activity. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyquinoline: A simpler analog with similar hydroxyl and quinoline structure.
1-Methyl-5,6,7,8-tetrahydroquinoline: Lacks the hydroxyl group but shares the core structure.
Uniqueness
5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to the presence of both a hydroxyl group and a methyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C10H13NO2/c1-11-8-3-2-4-9(12)7(8)5-6-10(11)13/h5-6,9,12H,2-4H2,1H3 |
InChI Key |
IQTDHGASDWSMDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC1=O)C(CCC2)O |
Origin of Product |
United States |
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